Tetra-tert-butyldisilene
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Overview
Description
Tetra-tert-butyldisilene is a unique organosilicon compound characterized by the presence of two silicon atoms bonded together with each silicon atom further bonded to two tert-butyl groups. This compound is notable for its stability and reactivity, which are influenced by the steric hindrance provided by the bulky tert-butyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetra-tert-butyldisilene can be synthesized through the reduction of 1,1,2,2-tetra-tert-butyl-1,2-dihalodisilanes using alkali metals or metal naphthalenides . The reaction typically involves the use of sodium or potassium in an inert atmosphere to prevent oxidation.
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with potential scaling up. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: Tetra-tert-butyldisilene undergoes various chemical reactions, including:
Oxidation: Reacts with molecular oxygen to form silicon-oxygen compounds.
Reduction: Can be reduced further under specific conditions.
Substitution: Participates in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, acetone.
Substitution: Alkali metals, metal naphthalenides.
Major Products:
Oxidation Products: Silicon-oxygen compounds.
Substitution Products: Various organosilicon compounds depending on the reagents used.
Scientific Research Applications
Tetra-tert-butyldisilene has several applications in scientific research:
Mechanism of Action
The mechanism of action of tetra-tert-butyldisilene involves its interaction with various molecular targets through its silicon-silicon bond. The bulky tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability. The pathways involved include oxidation, reduction, and substitution reactions, which are facilitated by the compound’s unique electronic structure .
Comparison with Similar Compounds
Di-tert-butylsilylene: Shares similar steric hindrance but differs in its reactivity and stability.
Hexa-tert-butylcyclotrisilane: Another organosilicon compound with similar steric properties but different chemical behavior.
Uniqueness: Tetra-tert-butyldisilene is unique due to its silicon-silicon bond and the significant steric hindrance provided by the tert-butyl groups. This combination results in distinct reactivity patterns and stability compared to other organosilicon compounds .
Properties
CAS No. |
86766-29-2 |
---|---|
Molecular Formula |
C16H36Si2 |
Molecular Weight |
284.63 g/mol |
IUPAC Name |
ditert-butyl(ditert-butylsilylidene)silane |
InChI |
InChI=1S/C16H36Si2/c1-13(2,3)17(14(4,5)6)18(15(7,8)9)16(10,11)12/h1-12H3 |
InChI Key |
CGGFJKSATOKBRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](=[Si](C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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